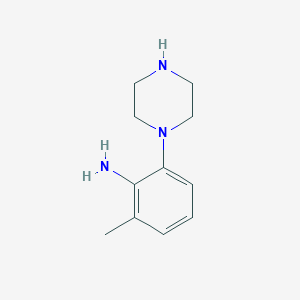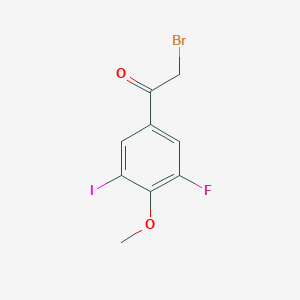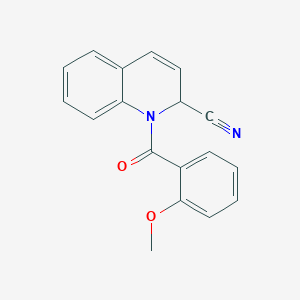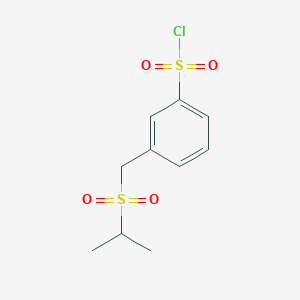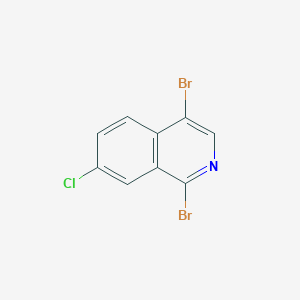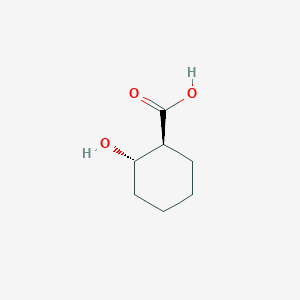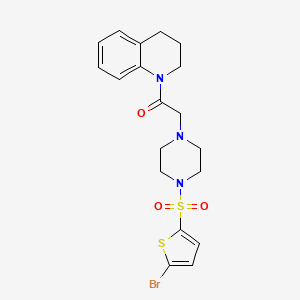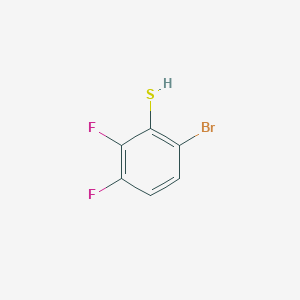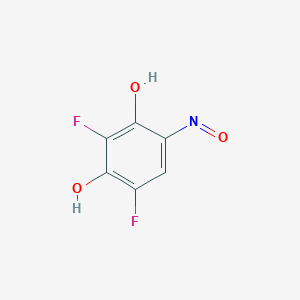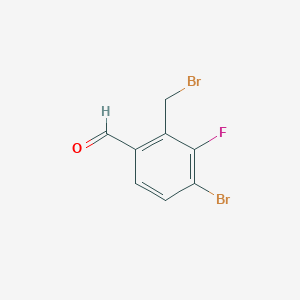
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a sulfonyl group and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminomethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition of their activity.
類似化合物との比較
Similar Compounds
- N-((4-Methylphenyl)sulfonyl)methyl)pyridin-2-amine
- N-((4-Methoxyphenyl)sulfonyl)methyl)pyridin-2-amine
- N-((4-Fluorophenyl)sulfonyl)methyl)pyridin-2-amine
Uniqueness
N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially leading to different pharmacological profiles.
特性
分子式 |
C12H11ClN2O2S |
|---|---|
分子量 |
282.75 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)sulfonylmethyl]pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-4-6-11(7-5-10)18(16,17)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) |
InChIキー |
VTZZQHHHYOTIOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NCS(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)

![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
